molecular formula C14H16N4O3 B1678461 Piromidic acid CAS No. 19562-30-2

Piromidic acid

カタログ番号 B1678461
CAS番号: 19562-30-2
分子量: 288.3 g/mol
InChIキー: RCIMBBZXSXFZBV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piromidic acid is a pyridopyrimidine that is 5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid, substituted at position 2 by a pyrrolidin-1-yl group and at position 8 by an ethyl group . It is a synthetic antibacterial used for the treatment of urinary tract and intestinal infections . It has a role as an antibacterial drug and a DNA synthesis inhibitor .


Molecular Structure Analysis

The molecular formula of Piromidic acid is C14H16N4O3 . Its average mass is 288.302 Da and its monoisotopic mass is 288.122253 Da .


Physical And Chemical Properties Analysis

Piromidic acid has a molecular weight of 288.30 g/mol . More specific physical and chemical properties are not available in the search results.

科学的研究の応用

Anti-inflammatory Activities

Specific Scientific Field

This application falls under the field of Pharmacology .

Summary of the Application

Pyrimidines, including Piromidic acid, display a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .

Methods of Application or Experimental Procedures

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Antibacterial Activities

Specific Scientific Field

This application is in the field of Microbiology .

Summary of the Application

Piromidic acid has been used in studies focusing on its antibacterial activity, particularly against Escherichia coli .

Methods of Application or Experimental Procedures

In a static turbidimetric system, Piromidic acid was tested against sensitive E. coli strains .

Results or Outcomes

In these tests, Piromidic acid was found to be less active than nalidixic and pipemidic acids when tested against sensitive E. coli strains. However, pipemidic acid was the most active of the three compounds against nalidixic acid‐resistant clinical isolates .

Treatment of Bacterial Cystitis

Specific Scientific Field

This application is in the field of Urology .

Summary of the Application

Piromidic acid has been used in studies focusing on the treatment of bacterial cystitis, particularly caused by Escherichia coli .

Methods of Application or Experimental Procedures

In an in vitro model designed to mimic the conditions in which bacteria and drug interact in the treatment of bacterial cystitis, all three drugs (nalidixic, pipemidic, and piromidic acids) were found to be able to suppress bacterial growth for long periods .

Results or Outcomes

However, a high, sustained drug level was necessary in order to prevent the emergence of resistant variants .

Activity Against Pseudomonas Aeruginosa

Summary of the Application

Piromidic acid has been used in studies focusing on its antibacterial activity, particularly against Pseudomonas aeruginosa .

Methods of Application or Experimental Procedures

The activity of pipemidic acid is scarcely affected by the addition of serum, sodium cholate, or change of medium pH, but is subject to the influence of inoculum size .

Results or Outcomes

Most bacteria resistant to piromidic acid and nalidixic acid are moderately susceptible to pipemidic acid .

Interaction with Essential and Trace Elements

Specific Scientific Field

This application is in the field of Pharmaceutical Sciences .

Summary of the Application

Piromidic acid, like other quinolones, is susceptible against different organisms in vitro, and it was proved to be a preferred choice for certain indications. Previous studies reveal that concurrent administration of essential and trace elements with quinolones decreases gastrointestinal absorption, causing therapeutic failure .

Methods of Application or Experimental Procedures

To study the probable interaction of piromidic acid with essential and trace elements present in the human body, piromidic acid has been reacted with magnesium, calcium, chromium, manganese, iron, cobalt, nickel, copper, zinc, and cadmium .

Results or Outcomes

The compounds were characterized by the melting point, conductance studies, IR, UV, 1 H-NMR, CHN, and atomic absorption analysis . The antimicrobial activity of the compounds was determined by the disk diffusion method, and both standard and complexes show no antibacterial activity against the clinical isolates .

Treatment of Infections and Inflammatory Diseases

Specific Scientific Field

This application is in the field of Medicine .

Summary of the Application

Piromidic acid is useful in different infections and inflammatory diseases as well as for prophylactic purposes .

Methods of Application or Experimental Procedures

It is useful for infectious inflammatory diseases of the kidney, urinary tract, and prostate when given for 10 days twice daily in a dose of 400 mg .

Results or Outcomes

It has high efficacy against both Gram-negative and Gram-positive bacteria .

Safety And Hazards

Piromidic acid is considered a poison by subcutaneous and intravenous routes. It is moderately toxic by skin contact and intraperitoneal routes . When heated to decomposition, it emits toxic fumes of NOx .

特性

IUPAC Name

8-ethyl-5-oxo-2-pyrrolidin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-2-17-8-10(13(20)21)11(19)9-7-15-14(16-12(9)17)18-5-3-4-6-18/h7-8H,2-6H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIMBBZXSXFZBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045424
Record name Piromidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piromidic acid

CAS RN

19562-30-2
Record name Piromidic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19562-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piromidic acid [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019562302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piromidic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13744
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name piromidic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name piromidic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291120
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piromidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piromidic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.223
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIROMIDIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I12WH4EWF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Saponification of this ester (5.5 g) under reflux in an alkaline solution (NaOH: 0.8 g / water: 40 cm3) gives, after acidification, the corresponding acid (pyromidic acid, melting point 322° C), which is identical to the product described in the literature.
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piromidic acid
Reactant of Route 2
Piromidic acid
Reactant of Route 3
Reactant of Route 3
Piromidic acid
Reactant of Route 4
Reactant of Route 4
Piromidic acid
Reactant of Route 5
Reactant of Route 5
Piromidic acid
Reactant of Route 6
Reactant of Route 6
Piromidic acid

Citations

For This Compound
1,530
Citations
Y Sekine, M Miyamoto, M Hashimoto, K Nakamura - Xenobiotica, 1976 - Taylor & Francis
… In this paper, the isolation and identification of metabolites of piromidic acid present in the urine, bile and tissues of rats and humans are described, and the antibacterial activity and …
Number of citations: 18 www.tandfonline.com
Y SEKINE, MIE MIYAMOTO, M HASHIMOTO… - Chemical and …, 1976 - jstage.jst.go.jp
The chemical determinations of piromidic acid (PA, 5, 8-dihydro-8-ethyl-5-oxo-2-pyrrolidinopyrido [2, 3-d] pyrimidine-6-carboxylic acid= pyrrolidino-PPA) and its metabolites in blood, …
Number of citations: 5 www.jstage.jst.go.jp
H Katae, K Kouno, Y Takase, H Miyazaki… - Journal of Fish …, 1979 - Wiley Online Library
… Influence of medium pH and inoculum size on the MIC of piromidic acid. … Comparative activities of piromidic acid, chloramphenicol and tetracycline against Aeromonas hydrophila Y62 …
Number of citations: 40 onlinelibrary.wiley.com
Y SEKINE, MIE MIYAMOTO, M HASHIMOTO… - Chemical and …, 1977 - jstage.jst.go.jp
The pharmacokinetic studies of piromidic acid (PA, 5, 8—dihydro-8-ethyl~ 5-ox0-2—pyrrolidinopyrido [2, 3-d} pyrimidine-6—carboxylic acid= 2-pyrrolidino-PPA) were performed in …
Number of citations: 3 www.jstage.jst.go.jp
S MINAMI, T SHONO… - Chemical and …, 1971 - jstage.jst.go.jp
A series of 8-alkyl-2-amino (or substituted-amino)-5, 8-dihydro-5-oxopyrido[2, 3-d]-pyrimidine-6-carboxylic acids and related compounds were synthesized and evaluated as …
Number of citations: 71 www.jstage.jst.go.jp
M Shimizu, Y Takase, S Nakamura… - Antimicrobial Agents …, 1975 - Am Soc Microbiol
… therapeutic properties to piromidic acid and nalidixic acid (1) … against bacteria resistant to piromidic acid and nalidixic acid (un… a comparative study with piromidic acid and nalidixic acid. (…
Number of citations: 120 journals.asm.org
M Horie, K Saito, Y Hoshino, N Nose… - … of Chromatography A, 1987 - Elsevier
A simple and rapid method for the simultaneous determination of nalidixic acid (NA), oxolinic acid (OXA) and piromidic acid (PMA) in cultured fish has been developed by high-…
Number of citations: 70 www.sciencedirect.com
J MATSUMOTO, A MINAMIDA, Y KIMURA… - Chemical and …, 1980 - jstage.jst.go.jp
… 6—carboxylic acids widely investigated in our laboratories,” piromidic acid (1),3“) was developed as … In studies on the metabolism of piromidic acid,“ un~ changed piromidic acid and five …
Number of citations: 3 www.jstage.jst.go.jp
Y KASUGA, A SUGITANI, F YAMADA - Food Hygiene and Safety …, 1983 - jstage.jst.go.jp
A high-performance liquid chromatographic method for identification of oxolinic acid and two major metabolites of piromidic acid, 2-OHPA(8-ethyl-5, 8-dihydro-5-oxo-2-(2-…
Number of citations: 12 www.jstage.jst.go.jp
関根豊, 宮本美枝, 橋本昌久, 中村清 - Chemical and Pharmaceutical …, 1976 - jlc.jst.go.jp
The metabolism of piromidic acid (PA, 5, 8-dihydro-8-ethyl-5-oxo-2-pyrrolidinopyrido [2, 3-d] pyrimidine-6-carboxylic acid=pyrrolidino-PPA) by rat liver preparations was studied. The first …
Number of citations: 2 jlc.jst.go.jp

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。